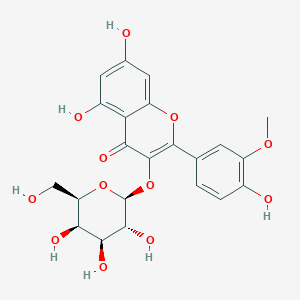
异鼠李素-3-O-半乳糖苷
描述
科学研究应用
Chemistry: Used as a reference compound in the study of flavonoid glycosides.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: Explored for its therapeutic potential in treating conditions like liver injury and thrombosis.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
- One of its key roles is to suppress tumor formation, making it a potential candidate for cancer therapy .
- Regulation of Apoptosis-Related Proteins : Cacticin modulates the expression of apoptosis-related proteins, such as Bcl-2 family members. By balancing pro-apoptotic and anti-apoptotic signals, it promotes cell death .
- Additional Studies Needed : While we know about its broad effects, specific intracellular sites of action and derivative targets remain to be fully elucidated. Further preclinical trials are necessary to validate its potential as an anti-neoplastic drug .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
Cacticin plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as caspase-3 and caspase-9, which are crucial in the process of apoptosis . Cacticin also interacts with proteins involved in the PI3K/Akt signaling pathway, inhibiting their activity and thereby inducing cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an anti-cancer agent.
Cellular Effects
Cacticin exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, including breast, lung, and prostate cancer cell lines . Cacticin influences cell function by modulating cell signaling pathways such as NF-κB and STAT3, leading to reduced cell migration and invasion . Additionally, cacticin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of cacticin involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Cacticin binds to the active sites of caspase-3 and caspase-9, activating these enzymes and triggering the apoptotic pathway . It also inhibits the activity of the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis . Furthermore, cacticin modulates gene expression by influencing transcription factors such as NF-κB and STAT3, which play key roles in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cacticin have been observed to change over time. Studies have shown that cacticin remains stable under various conditions, maintaining its bioactivity for extended periods . Prolonged exposure to cacticin can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that cacticin can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of cacticin vary with different dosages in animal models. At low doses, cacticin has been shown to exert anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, cacticin can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the therapeutic benefits of cacticin are maximized at specific dosage ranges, beyond which adverse effects become more prominent .
Metabolic Pathways
Cacticin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily through the cytochrome P450 enzyme system, which converts cacticin into its active metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels . The involvement of cacticin in these pathways underscores its potential impact on cellular metabolism.
Transport and Distribution
Cacticin is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, cacticin can bind to plasma proteins, affecting its distribution and bioavailability . These interactions influence the localization and accumulation of cacticin within different tissues, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of cacticin plays a crucial role in its activity and function. Cacticin has been found to localize in the mitochondria, where it exerts its pro-apoptotic effects by inducing mitochondrial membrane permeabilization and release of cytochrome c . Additionally, cacticin can localize in the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns are directed by specific targeting signals and post-translational modifications, ensuring the precise delivery of cacticin to its sites of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cacticin typically involves the extraction from natural sources rather than synthetic chemical routes. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of Cacticin is primarily based on the extraction from plant materials. The process involves:
Harvesting: Collecting plant materials rich in Cacticin.
Extraction: Using solvents like ethanol or methanol to extract the compound.
Purification: Employing chromatographic methods to isolate and purify Cacticin.
化学反应分析
Types of Reactions
Cacticin undergoes various chemical reactions, including:
Oxidation: Cacticin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycoside moiety of Cacticin.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride can be used for acetylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield deoxy derivatives .
相似化合物的比较
Cacticin is similar to other flavonoid glycosides but has unique properties that distinguish it:
Isorhamnetin: Cacticin is a glycosylated form of Isorhamnetin, which enhances its solubility and bioavailability.
Quercetin: While Quercetin shares similar antioxidant properties, Cacticin’s glycoside moiety provides additional biological activities.
Kaempferol: Both compounds exhibit anti-inflammatory properties, but Cacticin’s unique structure offers distinct therapeutic benefits
Conclusion
Cacticin is a promising compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable subject of study in various fields.
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-UVHBULKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855824 | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6743-92-6 | |
| Record name | Cacticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006743926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CACTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12KOU8P94F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isorhamnetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cacticin (Isorhamnetin 3-O-galactoside)?
A1: Cacticin, also known as Isorhamnetin 3-O-galactoside, is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds widely found in plants and known for their various biological activities.
Q2: What is the molecular formula and weight of Cacticin?
A: Cacticin has the molecular formula C28H32O16 and a molecular weight of 624.54 g/mol. []
Q3: In which plants can Cacticin be found?
A3: Cacticin has been identified in various plant species, including:
- Solidago virga-aurea (Goldenrod) [, ]
- Artemisia apiacea [, ]
- Opuntia ficus-indica var. saboten (Prickly pear cactus) [, ]
- Malus domestica (Apple) []
- Centaurea species []
- Evodia rutaecarpa []
- Pituranthos battandieri []
- Rhododendron anthopogonoides []
- Leucaena leucocephala []
- Artemisia capillaris [, ]
- Calamintha grandiflora []
- Salicornia fruticosa []
- Annona nutans [, ]
- Cryptocarya alba []
- Erucaria microcarpa []
- Halocharis hispida []
Q4: What are the primary biological activities reported for Cacticin?
A4: Research suggests that Cacticin exhibits various biological activities, including:
- Antimicrobial activity: Cacticin demonstrated good antimicrobial activity against Peronophythora litchi, a fungal pathogen affecting lychee trees. []
- Antioxidant activity: Cacticin exhibited potent antioxidant activity in DPPH radical scavenging and lipid peroxidation inhibition assays. [, , , ]
- Hepatoprotective activity: Cacticin demonstrated protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. []
- Anti-inflammatory activity: Cacticin showed anti-inflammatory effects in both in vitro and in vivo models, specifically targeting HMGB1-induced inflammatory responses. [, ]
- Antinociceptive activity: Cacticin displayed antinociceptive activity in models of acetic acid-induced writhing and formalin-induced pain. [, ]
Q5: How does Cacticin exert its antimicrobial effects against Peronophythora litchi?
A: Proteomics analysis revealed that Cacticin treatment caused significant changes in the protein expression of Peronophythora litchi. Eleven proteins were down-regulated, four were up-regulated, and one was newly induced. Identified proteins were involved in drug stress response, amino acid and sulfur metabolism, membrane transport, and energy metabolism. []
Q6: Can you explain the role of Cacticin in modulating HMGB1-induced inflammatory responses?
A: Cacticin effectively inhibited the release of HMGB1, a crucial nuclear cytokine that triggers vascular inflammation. It also down-regulated HMGB1-dependent inflammatory responses, such as the production of tumor necrosis factor-α (TNF-α) and activation of nuclear factor-κB (NF-κB) in human endothelial cells. Furthermore, it suppressed HMGB1-mediated hyperpermeability and leukocyte migration in mice. []
Q7: What is the significance of Cacticin's antioxidant activity?
A: Cacticin's ability to scavenge free radicals and inhibit lipid peroxidation suggests its potential as a natural antioxidant. This property could be beneficial in preventing or mitigating oxidative stress-related damage in various diseases. [, , , ]
Q8: Are there any studies investigating the structure-activity relationship (SAR) of Cacticin?
A: While specific SAR studies focusing on Cacticin are limited in the provided research, its structural similarity to other flavonoids provides insights into its potential activity. The presence of hydroxyl groups, a common feature in flavonoids, likely contributes to its antioxidant properties. []
Q9: What analytical techniques are commonly employed to identify and quantify Cacticin?
A9: Several analytical techniques are used to characterize and quantify Cacticin, including:
- Thin-layer chromatography (TLC) [, , ]
- High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection [, , , , , ]
- High-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS/MS) []
- Ultra-high-performance liquid chromatography diode array detector high-resolution tandem mass spectrometry (UHPLC-DAD-HRMS/MS) []
- Nuclear magnetic resonance (NMR) spectroscopy [, , ]
- Mass spectrometry (MS) [, , ]
- UV spectroscopy [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)

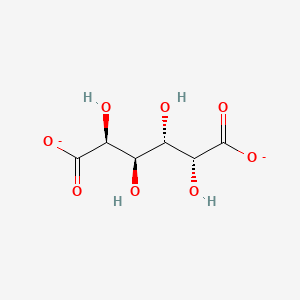
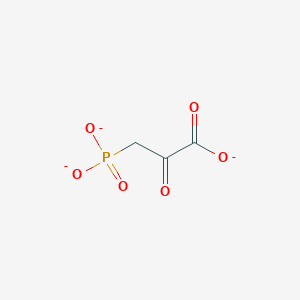
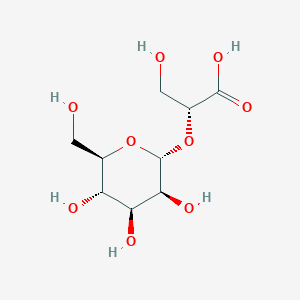
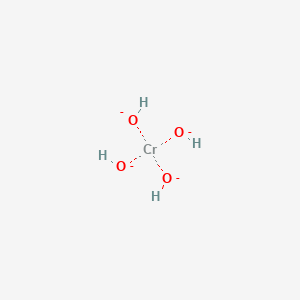
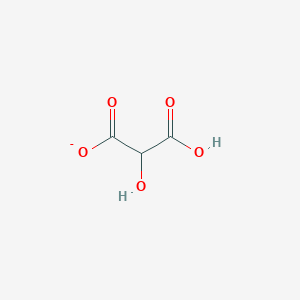
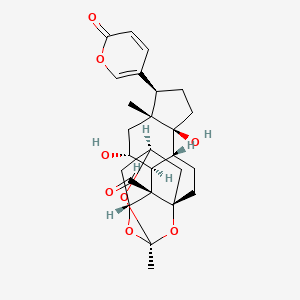
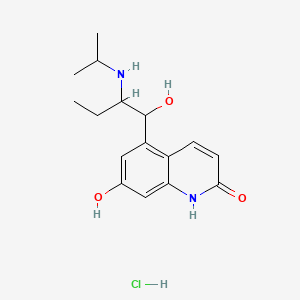

![2,4-dinitro-N-[(E)-(2-pyridin-2-ylcyclohexylidene)amino]aniline](/img/structure/B1237635.png)
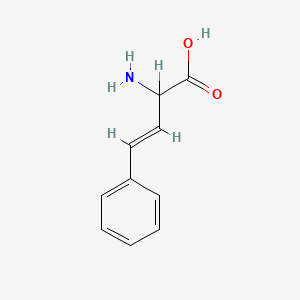
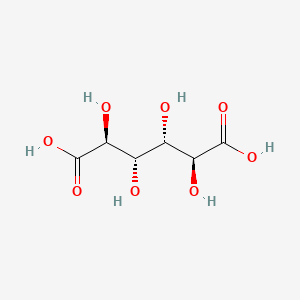
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)
